N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide
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Overview
Description
The compound is mentioned in the context of androgen receptor modulating compounds . It is a part of a larger family of compounds that have been studied for their potential biological activities.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, starting from 4-chlorobenzoic acid, a series of new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution .Scientific Research Applications
Medicinal Chemistry and DNA Interactions
Research into similar furan and thiazole-containing compounds has shown that they can have significant DNA-binding properties, which are crucial for the development of therapeutic agents. For instance, compounds related to the query structure have been investigated for their effectiveness against pathogens like Pneumocystis carinii, showing better performance than other drugs in some cases due to stronger DNA-binding affinity. This enhanced binding is attributed to the ability of these compounds to form direct hydrogen bonds with DNA, a feature that improves their interaction energy with the DNA and may lead to increased efficacy in drug design (Laughton et al., 1995).
Antimicrobial Activity
Several studies have synthesized and tested furan and thiazole derivatives for antimicrobial activities, revealing a moderate to significant efficacy against various Gram-positive and Gram-negative bacteria, fungi, and yeasts. This suggests the potential of these compounds in developing new antimicrobial agents (Stanchev et al., 1999; Sirakanyan et al., 2020). For example, compounds with thiazole and furan moieties showed promising results against Staphylococcus aureus, indicating different mechanisms of action or metabolic adaptations in response to these compounds.
Heterocyclic Compound Synthesis
The query compound belongs to a class of chemicals essential for synthesizing complex heterocyclic structures, which have a wide range of applications in pharmaceuticals and materials science. Research efforts in this area aim to develop novel synthetic pathways for creating these compounds, leveraging their potential for diverse biological activities. The study of furan and thiazole derivatives has contributed to the library of heterocyclic compounds, expanding the toolkit available for drug discovery and development (Ravindra et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been reported to target various proteins and enzymes, influencing a wide range of biological activities .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information . It’s worth noting that similar compounds have been reported to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound .
Properties
IUPAC Name |
N-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S/c21-12(18-8-11-3-1-6-23-11)7-10-9-24-15(19-10)20-14(22)13-16-4-2-5-17-13/h1-6,9H,7-8H2,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQWBGFHLALTGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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